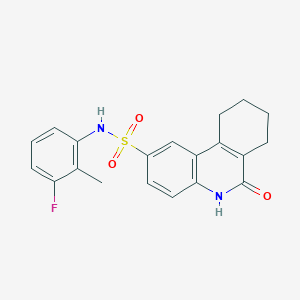![molecular formula C14H16N2O4S2 B5810159 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide CAS No. 98187-63-4](/img/structure/B5810159.png)
4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression by regulating the acetylation of histone proteins. MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment and other diseases.
Mécanisme D'action
MS-275 works by inhibiting the activity of 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which leads to an increase in the acetylation of histone proteins. This, in turn, leads to changes in gene expression, including the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to affect the acetylation of non-histone proteins, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. MS-275 has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS-275 in lab experiments is its specificity for 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which allows for targeted modulation of gene expression. However, MS-275 has been shown to have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the optimal concentration and duration of MS-275 treatment can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on MS-275. One area of interest is the development of combination therapies that incorporate MS-275 with other drugs or treatment modalities. MS-275 has also been studied for its potential use in epigenetic reprogramming and cellular differentiation. Finally, further research is needed to better understand the off-target effects of MS-275 and to develop more specific 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide inhibitors.
Méthodes De Synthèse
The synthesis of MS-275 involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl methyl sulfone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
MS-275 has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (cell death) and inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKCKBPHISPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358593 |
Source


|
| Record name | Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]- | |
CAS RN |
98187-63-4 |
Source


|
| Record name | Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

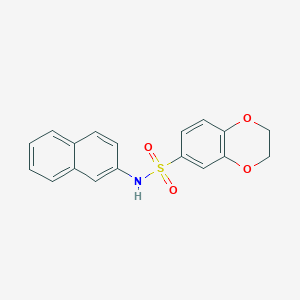
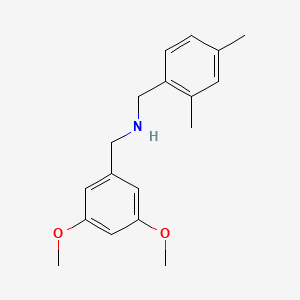
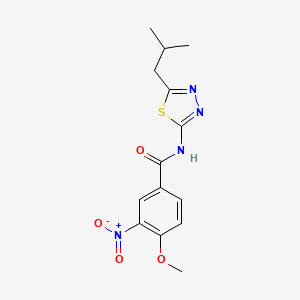
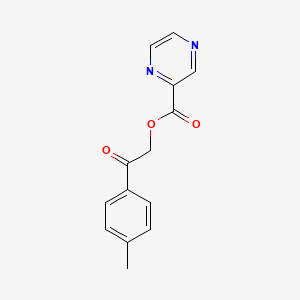
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
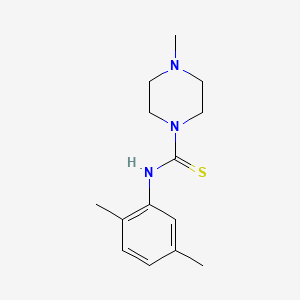
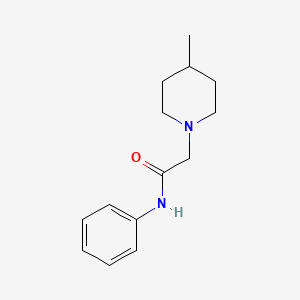
methanone](/img/structure/B5810125.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
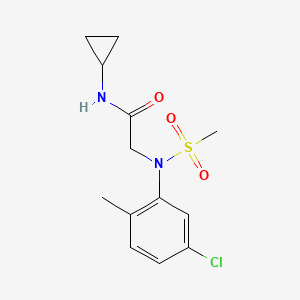
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)
